Azocan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
azocan-3-ol |
InChI |
InChI=1S/C7H15NO/c9-7-4-2-1-3-5-8-6-7/h7-9H,1-6H2 |
InChI Key |
PBFOIZLQVOBDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CNCC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Azocane Ring Systems
Current Challenges and Strategic Approaches in Azocane (B75157) Ring System Construction
The synthesis of azocane ring systems is often hindered by slow cyclization kinetics and the propensity for competing side reactions, such as dimerization and polymerization, especially in traditional head-to-tail cyclization approaches. rsc.orgresearchgate.net These difficulties arise from the inherent strain and unfavorable transannular interactions within the eight-membered ring. rsc.orgnih.gov Consequently, synthetic chemists have sought more sophisticated strategies to overcome these thermodynamic and kinetic barriers.
Key strategic approaches that have emerged include:
Ring-Expansion Reactions: These methods start with more readily available smaller rings and expand them to the desired eight-membered system, often driven by the release of ring strain or the formation of a more stable chemical bond. nih.govresearchgate.net
Metal-Catalyzed Cycloadditions and Annulations: Transition metals can facilitate complex bond-forming cascades, enabling the construction of the azocane ring with high efficiency and control. nih.govnih.gov
Intramolecular Cyclization of Acyclic Precursors: While challenging, careful substrate design and the use of activating groups or catalysts can promote the desired cyclization. rsc.org
Metal-Catalyzed Approaches to Azocane Synthesis
Transition metal catalysis has proven to be a powerful tool for the synthesis of complex cyclic systems, and azocanes are no exception. Rhodium and palladium, in particular, have been employed in elegant strategies to construct the azocane framework.
Rhodium-Catalyzed Cycloaddition–Fragmentation Processes for Substituted Azocanes
A notable advancement in azocane synthesis is the rhodium(I)-catalyzed cycloaddition–fragmentation of N-cyclopropylacrylamides. nih.govacs.orgnih.gov This method provides a direct and modular entry to functionalized azocanes. nih.gov The reaction proceeds through the directed generation of a rhodacyclopentanone intermediate from the aminocyclopropane derivative. nih.govsci-hub.se Subsequent insertion of the tethered alkene into the rhodacyclopentanone, followed by fragmentation, yields the azocane product. nih.govacs.org
The reaction conditions are crucial for success. For instance, the use of an electron-deficient phosphine (B1218219) ligand, such as P(4-(CF3)C6H4)3, and a coordinating solvent like benzonitrile (B105546) (PhCN) was found to be effective in promoting the cyclization. nih.gov A key finding from these studies is the observation that the alkene insertion into the rhodacyclopentanone can be a reversible process. nih.govacs.org
The scope of this process has been explored with various substrates, demonstrating its utility in generating a range of substituted azocanes. nih.govacs.org For example, the cyclization of an unsubstituted N-cyclopropylacrylamide delivered the parent azocane in 74% yield. acs.org The development of processes involving substituted aminocyclopropanes required further optimization, leading to the use of a catalyst system derived from [Rh(cod)2]BARF and P(4-(CN)C6H4)3. nih.gov
Table 1: Selected Examples of Rhodium-Catalyzed Azocane Synthesis
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| N-cyclopropylacrylamide | Azocane | 74 | [Rh(cod)2]OTf, P(4-(CF3)C6H4)3, CO, PhCN, 150 °C |
| N-(2-phenylcyclopropyl)acrylamide | 4-Phenylazocane | 85 | [Rh(cod)2]OTf, P(4-(CF3)C6H4)3, CO, PhCN, 150 °C |
| N-(trans-2-methylcyclopropyl)acrylamide | trans-3-Methylazocane | 63 | [Rh(cod)2]BARF, P(4-(CN)C6H4)3, CO, PhCN, 160 °C |
Data sourced from multiple experimental reports. nih.govacs.org
Palladium-Catalyzed Ring-Expansion Reactions to Azocane Systems
Palladium catalysis has enabled the efficient two-carbon ring expansion of 2-vinylpiperidines to their corresponding azocane counterparts. rsc.orgchemrxiv.orgresearchgate.net This method relies on a palladium-catalyzed allylic amine rearrangement, which proceeds under mild conditions and tolerates a variety of functional groups. chemrxiv.orgresearchgate.netchemrxiv.org A significant advantage of this approach is the potential for high enantio-retention, allowing for the synthesis of enantioenriched azocanes from chiral starting materials. chemrxiv.orgresearchgate.net
The reaction involves the conversion of a simple piperidine (B6355638) derivative to its azocane homologue. rsc.orgnih.gov The process has been shown to be successful in furnishing 8-ring systems in good yields. rsc.orgnih.gov For instance, the reaction of a phenylpiperidine analogue under standard conditions yielded the corresponding azocane. rsc.org While the formation of medium rings can be challenging, this methodology provides a direct and valuable route to these scaffolds. rsc.org
Organic Transformation Strategies for Azocane Ring Formation
Beyond metal catalysis, several organic transformation strategies have been developed for the synthesis of azocanes, with ring-expansion reactions being a particularly fruitful approach. nih.gov
Ring-Expansion Reactions via Various Precursors
Ring expansion offers an appealing pathway to azocanes by leveraging the thermodynamic driving force of releasing strain from smaller ring systems. nih.gov
A classic and effective method for constructing eight-membered ring lactams, which are precursors to azocanes, involves the ring expansion of cyclopentane (B165970) derivatives bearing a 1,4-diketone moiety upon reaction with primary amines. nih.govresearchgate.net This transformation is believed to proceed through the formation of an azabicyclo[3.3.0]octane intermediate. researchgate.net The reaction of a 1,4-diketone with a primary amine can be catalyzed by bismuth compounds, leading to a library of hexahydroazocinones. nih.gov This method has been extended to the synthesis of various annulated azocine (B12641756) derivatives. nih.gov
The Paal-Knorr reaction, the condensation of 1,4-dicarbonyl compounds with primary amines, is a fundamental approach for synthesizing N-substituted pyrroles and can be conceptually related to this ring-expansion strategy. nih.gov The initial step involves the formation of a pyrrole, which can then undergo further transformations. nih.gov
Of Annulated Tetrahydropyridines under the Action of Activated Alkynes
Cyclization Reactions in Azocane Scaffold Assembly
Direct cyclization reactions represent the most straightforward approach to the azocane skeleton. These methods involve the formation of one or more bonds to close an acyclic precursor into the desired eight-membered ring.
Transition-metal catalysis has revolutionized the synthesis of complex cyclic molecules, and azocane synthesis is no exception. mdpi.com A variety of metals, including rhodium, gold, and palladium, have been employed to catalyze the formation of the azocane ring.
A rhodium-catalyzed cycloaddition–fragmentation process of N-cyclopropylacrylamides provides a modular entry to substituted azocanes. acs.orgacs.orgnih.gov This reaction proceeds through the formation of a rhodacyclopentanone intermediate, followed by alkene insertion and fragmentation to yield the azocane product. acs.orgnih.gov
Gold-catalyzed cascade cyclizations of azido-alkynes offer a facile route to various fused indole (B1671886) derivatives, including those containing an azocine ring. researchgate.net These reactions proceed via highly reactive α-imino gold(I) carbene intermediates that can undergo intramolecular reactions to construct the heterocyclic core. researchgate.net
Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of N-containing eight-membered rings. For example, the cross-coupling of 2-iodobiphenyls with 2-bromobenzylamines has been reported to yield dibenzo[c,f]azocines. rsc.org
| Catalyst System | Substrate Type | Product Type | Key Features | Reference |
| Cationic Rh(I)/Phosphine ligand | N-cyclopropylacrylamides | Substituted azocanes | Cycloaddition-fragmentation strategy | acs.orgacs.orgnih.gov |
| Au(I) catalyst | Azido-alkynes | Azocine-fused indoles | Cascade cyclization via α-imino gold carbenes | researchgate.net |
| Pd catalyst | 2-iodobiphenyls and 2-bromobenzylamines | Dibenzo[c,f]azocines | Cross-coupling reaction | rsc.org |
This table summarizes various metal-catalyzed cyclization approaches for the synthesis of azocane and related eight-membered nitrogen heterocycles.
Radical cyclizations offer a powerful alternative for the construction of cyclic systems, including azocanes. nih.gov These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. Intramolecular radical cyclization of α-amino selenoester-tethered alkenes upon treatment with tributyltin hydride can lead to the formation of bicyclic systems containing a nitrogen atom. capes.gov.br The development of metalloradical catalysis has expanded the scope of radical cyclizations to include the use of saturated C-H substrates. nih.gov Photoredox catalysis has also been utilized to initiate radical-polar crossover bicyclization reactions from cyclopropylamines and alkenes to construct nitrogen-containing bicyclic compounds. researchgate.net
The Friedel–Crafts reaction, a cornerstone of aromatic chemistry, can be adapted for the synthesis of azocane systems, particularly those fused to aromatic rings. beilstein-journals.orgorganic-chemistry.org An intramolecular Friedel–Crafts reaction of N-methoxymethyl sulfonamides containing an acetylene (B1199291) dicobalt moiety has been shown to proceed smoothly to afford eight- and nine-membered cyclic amines in high yields. researchgate.net This type of cyclization involves the electrophilic attack of an iminium ion or a related species onto an electron-rich aromatic ring to form the azocane core. beilstein-journals.orgresearchgate.net
Radical Cyclization Strategies for Azocane Formation
Cascade and Tandem Reactions for Complex Azocane Architectures
Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and atom-economical approach to the construction of complex molecular architectures, including those containing the azocane ring. numberanalytics.comwikipedia.org These reactions can rapidly build molecular complexity from simple starting materials. nih.gov
A rhodium-catalyzed cascade reaction of O-propargylic oximes involving a 2,3-rearrangement followed by heterocyclization has been developed for the synthesis of azocine derivatives. researchgate.net A key advantage of this method is the potential for chirality transfer from the substrate to the product. researchgate.net
Furthermore, cascade reactions have been designed to construct intricate polycyclic systems. For instance, a cascade sequence involving a Pictet-Spengler reaction has been utilized to create challenging tricyclic derivatives containing an azocane moiety. nih.gov
| Reaction Type | Key Transformations | Resulting Architecture | Reference |
| Rh-catalyzed cascade | 2,3-rearrangement/heterocyclization | Azocine derivatives | researchgate.net |
| Cyclization/Pictet-Spengler sequence | Carbonylative cyclization/Pictet-Spengler | Tricyclic azocane derivatives | nih.gov |
This table highlights examples of cascade and tandem reactions for the synthesis of complex molecules incorporating the azocane ring.
Aldol (B89426) Condensation Routes to Azocane Derivatives
The aldol condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, typically involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. sigmaaldrich.commagritek.comwikipedia.org This reaction can be catalyzed by either acid or base. magritek.comwikipedia.org The fundamental steps involve the formation of an enolate from a ketone or aldehyde, which then acts as a nucleophile, attacking a second carbonyl compound. magritek.com
While the aldol condensation is a powerful tool for building molecular complexity, its direct application to the one-step formation of the azocane ring is not extensively documented in dedicated studies. More commonly, it is employed to create acyclic precursors that could subsequently undergo cyclization to form the eight-membered ring. For instance, a strategically designed intermolecular or intramolecular aldol reaction could furnish a linear chain with appropriate functional groups at its termini (e.g., an amine and an electrophilic carbon), poised for a subsequent ring-closing reaction to yield an azocane derivative.
The versatility of aldol-type reactions is demonstrated in the synthesis of other nitrogen-containing heterocycles. For example, the synthesis of azachalcone derivatives, which contain a pyridine (B92270) ring, is effectively achieved through an L-proline/triethylamine (B128534) (Et3N) catalyzed aldol condensation of 2-acetylpyridine (B122185) with various aromatic aldehydes. nih.govnih.govresearchgate.net This organocatalytic approach provides moderate to good yields and showcases how aldol chemistry can be adapted for heterocyclic synthesis. nih.govnih.gov
Below is a table illustrating catalyst performance in the synthesis of an azachalcone derivative, which exemplifies the type of optimization studies that would be relevant for developing aldol-based routes to azocane precursors.
| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| L-proline / Et3N | 2-acetylpyridine | Benzaldehyde | (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one | 74 | nih.gov |
| Sodium Hydroxide (NaOH) | 2-acetylpyridine | Benzaldehyde | (E)-1-(pyridin-2-yl)-3-phenylprop-2-en-1-one | 80 | nih.gov |
Enantioselective Synthesis of Chiral Azocane Derivatives, Including Azocan-3-ol
The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in medicinal chemistry, where different enantiomers can exhibit vastly different biological activities. wikipedia.org Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over others. wikipedia.org Several advanced strategies have been developed to access enantioenriched azocane derivatives.
A notable method involves a palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines, which provides efficient access to azocane structures. rsc.orgrsc.org This process is tolerant of various functional groups and, crucially, can proceed with a high degree of stereochemical retention, making it a powerful tool for synthesizing chiral azocanes from readily available chiral piperidines. rsc.org Other complex strategies include the superacid-promoted intramolecular Pictet-Spengler reaction, which has been used to construct enantioenriched polycyclic azocanes. researchgate.net For the specific target of this compound, chemoenzymatic methods have been shown to be effective. researchgate.net
Chiral Pool Approaches and Enzymatic Catalysis in Azocane Synthesis
Chiral Pool Synthesis involves using a readily available, enantiomerically pure natural product as a starting material, harnessing its inherent chirality to build a new chiral molecule. This is one of the simplest conceptual approaches to asymmetric synthesis. For example, the synthesis of a chiral difluoropyrrolidinol derivative utilized L-(+)-tartaric acid as the chiral starting material to establish the desired stereochemistry. nih.gov While specific applications of this approach starting from a common chiral pool molecule to yield this compound are not detailed, the strategy remains a viable and powerful option, provided a suitable precursor can be identified and elaborated into the target azocane structure. rsc.org
Enzymatic Catalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. This approach is gaining prominence in organic synthesis for its efficiency and environmentally benign nature. A chemoenzymatic synthesis has been reported for the preparation of this compound, highlighting the utility of biocatalysis for accessing this specific chiral alcohol. researchgate.net Furthermore, the directed evolution of enzymes, such as cytochrome P450 variants, has enabled the catalytic intramolecular amination of C(sp³)–H bonds to construct other chiral N-heterocycles like pyrrolidines with good enantioselectivity. researchgate.net This demonstrates the potential for developing bespoke enzymes for the highly selective synthesis of azocane derivatives.
Stereochemical Control and Enantioretention in Azocane Formation
Achieving precise control over the three-dimensional arrangement of atoms is a central goal in the synthesis of complex molecules like substituted azocanes. numberanalytics.com
Stereochemical Control in azocane synthesis has been demonstrated effectively through radical cyclization reactions. In one study, the iodine-atom-transfer 8-endo cyclization of α-carbamoyl radicals was investigated. nih.gov The stereochemical outcome of the reaction could be controlled by the use of a Lewis acid. For instance, reacting N-ethoxycarbonyl-substituted N-(pent-4-enyl)-2-iodoalkanamides with magnesium perchlorate (B79767) (Mg(ClO(4))2) and a bis(oxazoline) ligand resulted in the exclusive formation of 3,5-trans-substituted azocan-2-ones in excellent yields. nih.gov Conversely, promoting the reaction of different substrates with a boron trifluoride etherate/water system led exclusively to 3,5-cis-configured benzazocanone products. nih.gov Theoretical calculations revealed that the presence of the Lewis acid forces the cyclization to proceed through a more rigid, chelated transition state, thereby allowing for superior stereochemical control. nih.gov
Enantioretention , the preservation of the stereochemical integrity of a chiral center during a reaction, is a highly desirable feature in asymmetric synthesis. A powerful example of this is the palladium-catalyzed two-carbon ring expansion of allylic amines. rsc.orgrsc.org This methodology allows for the efficient conversion of enantioenriched 2-alkenyl piperidines into their corresponding azocane counterparts with high levels of enantioretention. rsc.orgresearchgate.net This means that the chirality present in the starting piperidine is directly transferred to the azocane product, providing a direct and stereoselective route to these valuable, sp³-rich heterocyclic systems. rsc.org
| Starting Material | Product Type | Conditions | Enantioretention (%) | Reference |
|---|---|---|---|---|
| Enantioenriched 2-alkenyl piperidine | Azocane derivative | Pd-catalyst, mild conditions | High | rsc.org |
Synthesis and Derivatization of Azocan 3 Ol
Targeted Synthetic Pathways to Azocan-3-ol
The direct synthesis of this compound, especially in an optically active form, has been a subject of significant research interest. These efforts are primarily driven by the prevalence of azocane (B75157) and related medium-sized nitrogen heterocycles in biologically active natural products and pharmaceuticals. rsc.org
A key strategy for the enantioselective synthesis of this compound involves the use of optically active ω-bromocyanohydrins as starting materials. researchgate.netresearchgate.net This method leverages an (R)-oxynitrilase-catalyzed reaction to introduce a chiral center early in the synthetic sequence.
The synthesis commences with the conversion of the corresponding ω-bromoaldehyde to an optically active ω-bromocyanohydrin. researchgate.net This enzymatic reaction is crucial for establishing the stereochemistry of the final product. Subsequent reduction of the cyanohydrin, often achieved in a one-pot reaction, leads to the formation of this compound with a high enantiomeric excess. researchgate.net This approach has also been successfully applied to the synthesis of other medium-sized nitrogen heterocycles, such as piperidin-3-ol and azepan-3-ol, demonstrating its versatility. researchgate.net
A detailed representation of this synthetic pathway is outlined below:
| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |
| 1 | ω-Bromoaldehyde | (R)-oxynitrilase, Cyanide source | Optically active ω-bromocyanohydrin | Enantioselective cyanohydrin formation |
| 2 | Optically active ω-bromocyanohydrin | Reducing agent | This compound | Reductive cyclization |
Synthetic Routes to this compound Analogs and Congeners
The development of synthetic methodologies to access analogs and congeners of this compound is crucial for expanding the chemical space around this scaffold and for structure-activity relationship studies.
A novel and efficient route for the synthesis of highly functionalized azocane derivatives utilizes aminoacetophenones as key starting materials. mdpi.comresearchgate.net This approach, rooted in diversity-oriented synthesis, allows for the rapid construction of complex molecular architectures. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua
The synthesis begins with the treatment of an aminoacetophenone with cinnamoyl chloride in the presence of a base like triethylamine (B128534) to form an amide intermediate. mdpi.com This intermediate then undergoes a base-mediated intramolecular cyclization to yield a highly functionalized azocane derivative. mdpi.com Interestingly, this reaction proceeds to form the eight-membered azocane ring in preference to a potential six-membered quinolone ring system. mdpi.com The mechanism is proposed to involve the deprotonation of the amide followed by a 1,4-addition to the enone system. researchgate.net
The following table summarizes a key reaction in this pathway:
| Starting Material | Reagent(s) | Product | Reaction Type |
| Aminoacetophenone | 1. Cinnamoyl chloride, Et3N; 2. t-BuOK | Functionalized Azocane Derivative | Amidation followed by intramolecular cyclization |
This strategy highlights the utility of readily available aminoacetophenones for accessing complex azocane structures, which are recognized for their diverse biological activities. mdpi.com
The synthesis of fused heterocyclic systems containing the azocane ring is an area of growing interest. One such system involves the fusion of an azocane ring with an imidazole (B134444) moiety. The van Leusen imidazole synthesis provides a powerful tool for constructing such polycyclic structures. nih.gov
This method typically involves the reaction of a cyclic imine with tosylmethyl isocyanide (TosMIC). nih.gov The requisite cyclic imine can be generated in situ from the corresponding amine. nih.gov While the direct application to azocane itself to form a fused imidazole is a logical extension, the literature more broadly describes the synthesis of various N-fused imidazoles from different cyclic amines. nih.govnih.gov For instance, secondary alicyclic amines can be converted to their corresponding ring-fused imidazoles through oxidative imine formation followed by the van Leusen reaction. nih.gov This approach has been used to synthesize complex polycyclic imidazoles, demonstrating its potential for creating novel azocane-fused analogs. nih.gov
Another strategy involves an intramolecular Staudinger/aza-Wittig tandem reaction of N-ω-azidoalkyl substituted heterocycles to generate fused imines, which can then be reduced to the desired saturated fused systems, including rare 8-membered diazocine rings. rsc.org
Application of Aminoacetophenones as Building Blocks for Azocane Derivatives
Post-Synthetic Modifications and Functional Group Transformations on this compound Scaffolds
Post-synthetic modification (PSM) is a powerful strategy for diversifying molecular scaffolds without the need for de novo synthesis. labxing.comrsc.org This approach is particularly valuable for complex structures like azocanes. The functional groups present on the this compound scaffold, namely the secondary amine and the hydroxyl group, are amenable to a wide range of chemical transformations. organic-synthesis.com
The secondary amine can undergo various reactions, including:
N-Alkylation and N-Arylation: Introduction of various substituents on the nitrogen atom.
Acylation: Formation of amides, which can alter the electronic properties and conformational flexibility of the ring.
Sulfonylation: Preparation of sulfonamides.
The hydroxyl group can be transformed through:
Oxidation: Conversion to the corresponding ketone, azocan-3-one.
Esterification: Formation of esters with various carboxylic acids.
Etherification: Formation of ethers.
Substitution: Replacement of the hydroxyl group with other functionalities, such as halogens or azides, often after activation (e.g., as a mesylate or tosylate).
These modifications allow for the fine-tuning of the physicochemical properties of the this compound scaffold, which is a key aspect of medicinal chemistry and materials science. mdpi.comgoogle.com The ability to perform these transformations on a pre-existing azocane ring system provides a modular and efficient approach to generating libraries of related compounds for various applications. rsc.orgchemrxiv.org
Spectroscopic and Advanced Structural Characterization in Azocan 3 Ol Research
Elucidation of Azocan-3-ol Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.
In a typical ¹H NMR spectrum of an azocane (B75157) derivative, the chemical shifts of the protons are influenced by their proximity to the nitrogen atom and the hydroxyl group. For instance, in the ¹H NMR spectrum of donepezil, a complex molecule containing a piperidine (B6355638) ring (a six-membered nitrogen heterocycle), protons on the carbon adjacent to the nitrogen are deshielded and resonate at a higher chemical shift. mdpi.com Similarly, for this compound, the proton attached to the carbon bearing the hydroxyl group (C3-H) would exhibit a characteristic chemical shift, and its coupling with neighboring protons would provide information about the local stereochemistry. The protons on the carbons adjacent to the nitrogen (C2 and C8) would also show distinct signals.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. researchgate.net The carbon atom attached to the hydroxyl group (C3) would be significantly deshielded and appear at a lower field compared to the other methylene (B1212753) carbons in the ring. The carbons adjacent to the nitrogen atom (C2 and C8) would also have characteristic chemical shifts. The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and thus the fundamental structure of this compound. mdpi.com
Table 1: Hypothetical NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H1 (N-H) | Broad singlet | - |
| H2, H'2 | Multiplet | ~50-55 |
| H3 | Multiplet | ~65-70 |
| H4, H'4 | Multiplet | ~25-30 |
| H5, H'5 | Multiplet | ~25-30 |
| H6, H'6 | Multiplet | ~25-30 |
| H7, H'7 | Multiplet | ~25-30 |
| H8, H'8 | Multiplet | ~50-55 |
| OH | Broad singlet | - |
Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for this compound Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. savemyexams.com In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M+) and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound (C₇H₁₅NO), the exact molecular weight can be calculated using the atomic masses of its constituent elements. The observation of a molecular ion peak corresponding to this mass in the mass spectrum confirms the molecular formula. High-resolution mass spectrometry can provide even more precise mass measurements, further validating the elemental composition. savemyexams.com
The fragmentation pattern provides valuable structural information. The bonds in the azocane ring can break in characteristic ways upon ionization. For example, cleavage adjacent to the nitrogen atom is a common fragmentation pathway for N-containing heterocycles. The loss of the hydroxyl group as a water molecule (H₂O) is also a likely fragmentation pathway for alcohols. revisely.com Analysis of the m/z values of the fragment ions helps to piece together the structure of the original molecule. For instance, a peak at m/z = 43 could correspond to a [C₃H₇]⁺ fragment. savemyexams.com
Chromatographic Techniques for Isolation, Purity Assessment, and Identification of this compound and its Derivatives
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures, as well as for assessing its purity and identifying it in complex samples.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. researchgate.net A typical reversed-phase HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The retention time of this compound under specific HPLC conditions can be used for its identification. Furthermore, the area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. researchgate.net Method validation, including parameters like linearity, accuracy, and precision, is crucial to ensure the reliability of the HPLC method. researchgate.netresearchgate.net
Table 2: Example HPLC Method Parameters for Azocane Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (if chromophore present) or Mass Spectrometry (LC-MS) |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (sub-2 µm) to achieve higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. lcms.czwaters.com The principles of separation are the same as in HPLC, but the enhanced efficiency of UPLC allows for more complex mixtures to be resolved and for faster method development. waters.com Scaling an existing HPLC method to a UPLC method can significantly improve throughput in a research or quality control environment. lcms.czwaters.com
High-Performance Liquid Chromatography (HPLC) Methodologies
X-ray Crystallography for Solid-State Structure and Stereochemistry of Azocane Derivatives
Studies on related azocane and azocine (B12641756) derivatives have utilized X-ray crystallography to confirm their molecular structures. acs.orgnih.govresearchgate.net For example, the crystal structure of an azocane derivative revealed a twisted enamide moiety, highlighting the ring strain. acs.orgnih.gov In another study, X-ray analysis of a peptidomimetic containing an azocane ring was used to determine its solid-state conformation. nih.gov For this compound, obtaining a suitable crystal would allow for the precise determination of the position of the hydroxyl group and the conformation of the azocane ring in the solid state.
Vibrational Spectroscopy (IR, Raman) in this compound Studies
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govmdpi.com These techniques are complementary and can be used to identify the functional groups present in this compound.
The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. researchgate.net A band corresponding to the N-H stretch of the secondary amine would also be present in a similar region. C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to C-C, C-N, and C-O stretching and bending vibrations, which are characteristic of the molecule as a whole. mdpi.com
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C-H and C-C stretching vibrations often give rise to strong signals. Analysis of both IR and Raman spectra can provide a more complete picture of the vibrational properties of this compound. researchgate.netspectroscopyonline.com
Computational Chemistry Approaches in Azocane Research
Theoretical Investigations of Azocane (B75157) Ring System Conformations and Energetics
The eight-membered ring of the azocane system exhibits significant conformational flexibility, leading to a complex potential energy surface with multiple stable conformers. Theoretical studies, primarily employing quantum mechanical methods, have been crucial in elucidating the preferred conformations and their relative energies.
Computational analyses have revealed that, similar to its carbocyclic analog cyclooctane, azocane can adopt several conformations, including the boat-chair and crown geometries. Of these, the boat-chair conformation is generally predicted to be the most stable, as it effectively minimizes torsional strain and non-bonded interactions like van der Waals repulsions. In this conformation, substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions, with the equatorial orientation being favored to reduce 1,3-diaxial interactions. The crown conformation, while more symmetrical, is typically less stable due to a higher degree of eclipsing interactions.
Density Functional Theory (DFT) has been a workhorse for these investigations, often in conjunction with various basis sets to achieve a balance between computational cost and accuracy. For instance, methods like B3LYP with a 6-311+G(d,p) basis set have been used to map potential energy surfaces and identify transition states for conformational interconversions. These calculations provide valuable data on the energy barriers between different conformers, which is essential for understanding the dynamic behavior of the azocane ring.
| Conformer | Predicted Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|
| Boat-Chair | 0.0 (most stable) | Minimizes torsional strain and 1,3-diaxial interactions. |
| Crown | Higher in energy | Symmetrical but suffers from eclipsing interactions. |
| Twist-Chair-Chair | Intermediate | A twisted conformation. |
| Boat-Boat | High in energy | Significant steric and torsional strain. |
Quantum Chemical Studies of Azocan-3-ol Reactivity and Electronic Properties
Quantum chemical calculations offer a powerful lens through which to examine the reactivity and electronic characteristics of this compound and its derivatives. These studies provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, all of which are fundamental to understanding its chemical behavior.
DFT calculations are commonly employed to determine the electronic properties of azocane derivatives. researchgate.netresearchgate.net For instance, the energies of the HOMO and LUMO can be calculated to predict the molecule's susceptibility to nucleophilic and electrophilic attack. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The molecular electrostatic potential (MESP) map is another valuable tool, as it visualizes the electron density distribution and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
In the context of this compound, the hydroxyl group at the 3-position significantly influences its electronic properties. The oxygen atom of the hydroxyl group is an electron-rich center, making it a potential site for electrophilic attack or hydrogen bonding. The nitrogen atom in the azocane ring also possesses a lone pair of electrons, contributing to the molecule's basicity and nucleophilicity. researchgate.net Theoretical studies can quantify these effects by calculating atomic charges using various population analysis schemes. researchgate.net
Furthermore, quantum chemical methods can be used to model reaction mechanisms and predict the activation energies of different reaction pathways. This information is invaluable for understanding the regioselectivity and stereoselectivity of reactions involving this compound.
Molecular Dynamics Simulations for Azocane-Ligand Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how azocane derivatives, including this compound, interact with biological macromolecules such as proteins and enzymes. researchgate.net These simulations model the movement of atoms over time, offering insights into the stability of ligand-receptor complexes and the nature of their binding interactions.
MD simulations are particularly useful for studying the conformational changes that both the azocane ligand and the protein binding pocket may undergo upon complex formation. researchgate.net By simulating the system in a realistic environment (e.g., in a solvent box with appropriate temperature and pressure), researchers can observe the dynamic behavior of the ligand within the binding site. This can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. researchgate.net
For this compound, MD simulations could be used to explore its interactions with a specific target protein. The hydroxyl group and the nitrogen atom of the azocane ring are likely to be important for forming hydrogen bonds with amino acid residues in the binding pocket. The flexible nature of the azocane ring allows it to adopt a conformation that optimizes its fit within the binding site. vulcanchem.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms can be calculated from the MD trajectory to assess the stability of the complex. researchgate.netufms.br
In Silico Studies for Structure-Activity Relationship (SAR) Prediction and Drug Design
In silico methods play a pivotal role in modern drug discovery by enabling the prediction of structure-activity relationships (SAR) and guiding the design of new drug candidates. nih.gov These computational approaches are particularly valuable for exploring the vast chemical space of azocane derivatives and identifying compounds with desired biological activities.
Ligand-Based and Structure-Based Drug Design Approaches Utilizing Azocane Scaffolds
Drug design strategies can be broadly categorized as either ligand-based or structure-based. azolifesciences.comgardp.org
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. azolifesciences.comgardp.org This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. jubilantbiosys.com By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. nih.gov This model represents the essential steric and electronic features required for biological activity. Quantitative structure-activity relationship (QSAR) studies can also be performed to correlate the physicochemical properties of the ligands with their biological activity. azolifesciences.com For azocane scaffolds, ligand-based methods can be used to design new derivatives with improved potency and selectivity by modifying the substitution pattern on the azocane ring.
Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. gardp.orgnih.gov This approach involves docking potential ligands into the binding site of the target and predicting their binding affinity and orientation. gardp.org The detailed knowledge of the binding pocket allows for the rational design of ligands that can form specific interactions with key amino acid residues. Given the conformational flexibility of the azocane ring, structure-based design can be particularly powerful in optimizing the fit of azocane-based inhibitors within a target's active site. vulcanchem.com
Molecular Docking Studies with Azocane Derivatives for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. gardp.orgneliti.com It is a cornerstone of structure-based drug design and is widely used to screen virtual libraries of compounds and to propose binding modes for lead compounds. nih.goveurekalert.org
In the context of azocane derivatives, molecular docking studies can be used to:
Identify potential biological targets for a given azocane compound.
Predict the binding affinity of a series of azocane derivatives to a specific target. mdpi.com
Elucidate the key interactions between the azocane ligand and the amino acid residues in the binding pocket.
Guide the design of new azocane derivatives with improved binding affinity and selectivity.
For example, a molecular docking study of this compound with a particular enzyme could reveal that the hydroxyl group forms a crucial hydrogen bond with a specific amino acid residue. This information could then be used to design new analogs with additional functional groups that can form further favorable interactions, thereby increasing the binding affinity. The results of docking simulations are often evaluated using a scoring function that estimates the free energy of binding. mdpi.com
| Step | Description | Key Considerations |
|---|---|---|
| 1. Receptor Preparation | Preparing the 3D structure of the target protein, which may involve adding hydrogen atoms, assigning partial charges, and defining the binding site. | The accuracy of the protein structure is crucial for obtaining reliable docking results. neliti.com |
| 2. Ligand Preparation | Generating the 3D structure of the azocane ligand and assigning its correct protonation state and tautomeric form. | The conformational flexibility of the azocane ring should be considered. vulcanchem.com |
| 3. Docking Simulation | Running the docking algorithm to explore different orientations and conformations of the ligand within the binding site. | The choice of docking software and scoring function can influence the results. eurekalert.org |
| 4. Analysis of Results | Analyzing the predicted binding poses and their corresponding scores to identify the most likely binding mode and to understand the key intermolecular interactions. | Visual inspection of the docked poses is important to ensure that they are sterically and chemically reasonable. frontiersin.org |
Predictive Computational Methodologies for Azocane Reactivity and Selectivity
Predictive computational methodologies are increasingly being used to forecast the reactivity and selectivity of chemical reactions, including those involving azocane derivatives. rsc.org These methods can provide valuable insights that can guide synthetic efforts and help in the design of more efficient and selective reactions.
Quantum mechanical calculations, particularly DFT, can be used to model the transition states of chemical reactions. rsc.org By comparing the activation energies of different possible reaction pathways, it is possible to predict which products will be formed preferentially. For example, in a reaction where an electrophile can attack either the nitrogen atom or the oxygen atom of this compound, DFT calculations could be used to determine which pathway has the lower activation energy, thus predicting the regioselectivity of the reaction.
Machine learning and deep learning models are also emerging as powerful tools for predicting chemical reactivity. nih.gov These models can be trained on large datasets of known chemical reactions to learn the complex relationships between the structure of the reactants and the outcome of the reaction. nih.gov Once trained, these models can be used to predict the products of new reactions with high accuracy. nih.gov In the context of azocane chemistry, such models could be used to predict the outcome of various transformations, such as ring-opening reactions, functional group interconversions, and cycloadditions.
These predictive computational methods, when used in conjunction with experimental studies, can significantly accelerate the development of new synthetic routes to functionalized azocane derivatives and enhance our understanding of their chemical behavior. rsc.org
Biological Activity and Medicinal Chemistry Research on Azocane Systems
Exploration of Azocane (B75157) Scaffolds for Therapeutically Relevant Targets
The eight-membered N-heterocyclic ring system of azocane is found in various natural products and bioactive molecules, playing a significant role in pharmaceutical research. acs.orgmdpi.com Despite their relative rarity compared to five- or six-membered rings, azocane scaffolds have been successfully incorporated into compounds designed to interact with therapeutically relevant targets. acs.orgmdpi.com The development of synthetic methods to create functionalized azocanes, such as rhodium-catalyzed cycloaddition–fragmentation strategies, has expanded the ability of medicinal chemists to explore this area of chemical space. acs.org This has led to the investigation of azocane-based compounds for a range of applications, including their use as antagonists for critical cellular regulators and receptors. mdpi.comresearchgate.net
The structural properties of the azocane ring make it a suitable core for developing enzyme inhibitors and receptor antagonists. mdpi.comresearchgate.net Synthetic strategies, such as Diversity-Oriented Synthesis (DOS), have utilized building blocks like amino acetophenones to create highly functionalized azocane derivatives. mdpi.com One reported method involves the treatment of an amide intermediate with a base like potassium tert-butoxide to facilitate the cyclization into an azocane derivative. mdpi.comresearchgate.net This approach highlights the chemical tractability of incorporating the azocane scaffold into complex molecules designed to target specific biological pathways, leading to the development of potent inhibitors for targets such as XIAP and the NK1 receptor. mdpi.comresearchgate.net
The X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death, making it an attractive target for cancer therapy. acs.orgmdpi.comnih.gov Research has been directed toward the design and development of non-peptide antagonists of XIAP that are based on the azocane scaffold. mdpi.comresearchgate.netmdpi.com These compounds aim to mimic the function of the natural XIAP inhibitor, Smac/DIABLO protein. nih.gov
Bivalent Smac mimetics, which can concurrently target multiple domains of the XIAP protein, have been shown to be particularly potent. acs.orgnih.gov For instance, the bivalent, non-peptidic Smac mimetic SM-164 was designed to mimic the dimeric Smac protein and functions as an ultra-potent antagonist of XIAP. nih.gov In cell-free assays, SM-164 binds to XIAP with high affinity and effectively induces apoptosis in certain cancer cell lines at nanomolar concentrations. acs.orgnih.gov Studies show that SM-164 binds to XIAP (containing both BIR2 and BIR3 domains) with an IC₅₀ value of 1.39 nM, making it significantly more potent than its monovalent counterparts. acs.orgnih.gov
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| SM-164 (bivalent) | XIAP (BIR2-BIR3) | Binding Assay | 1.39 | nih.gov |
| Monovalent Compound 1 | XIAP (BIR2-BIR3) | Binding Assay | 438 | nih.gov |
| Monovalent Compound 3 | XIAP (BIR2-BIR3) | Binding Assay | 376 | nih.gov |
| Smac AVPI peptide | XIAP (BIR2-BIR3) | Binding Assay | 10,396 | nih.gov |
| ASTX660 | HEK293-XIAP | Binding Assay | 2.8 | ecmcnetwork.org.uk |
There is significant interest in developing dual-acting agents that combine neurokinin-1 (NK1) receptor antagonism with serotonin (B10506) reuptake transporter (SERT) inhibition for the potential treatment of depression. researchgate.net The azocane scaffold has been identified as a promising motif in this area. mdpi.comresearchgate.net Studies have described the synthesis and structure-activity relationships of a series of piperidine (B6355638), homopiperidine, and azocane derivatives that combine these two mechanisms of action. researchgate.net
The rationale is that combining an NK1 antagonist with a SERT inhibitor could lead to improved antidepressant efficacy. nih.gov Research has led to the discovery of potent dual inhibitors. researchgate.net For example, the dual-acting NK1 receptor antagonist/SERT inhibitor BMS-795176 demonstrated high potency in preclinical models, with Kᵢ values of 1.4 nM at the NK1 receptor and 1.0 nM at the SERT in gerbils. nih.gov This compound was effective in the gerbil forced swim test, an animal model used to predict antidepressant effects. nih.gov
| Compound | Target | Species | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| BMS-795176 | NK1 Receptor | Gerbil | 1.4 | nih.gov |
| SERT | Gerbil | 1.0 | nih.gov |
Adenosine (B11128) deaminase (ADA) is a key enzyme in purine (B94841) metabolism, and its inhibition has therapeutic potential. nih.govnih.govmdpi.com Extensive research has focused on the design and synthesis of ADA inhibitors, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) and its analogues. nih.govnih.govdrugbank.com These studies have explored modifications to the core structure to understand the structural requirements for potent inhibition. nih.govdrugbank.com For example, the synthesis of deaza analogues of EHNA, where nitrogen atoms in the purine ring are replaced by carbon, showed that the 6-amino group and the N1 nitrogen are important for tight binding to the enzyme. drugbank.com Another study found that opening the pyrimidine (B1678525) ring of EHNA could still lead to potent ADA inhibitors, with erythro-1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide showing a Kᵢ value of 3.53 x 10⁻⁸ M. nih.gov
While the azocane scaffold is noted for its use in developing various enzyme inhibitors, published research explicitly detailing the design and synthesis of azocane-based adenosine deaminase inhibitors is limited. mdpi.comgoogleapis.com However, the broad investigation into heterocyclic systems for ADA inhibition suggests that scaffolds like azocane could be relevant for future inhibitor design. nih.govgoogleapis.com
Design and Synthesis of Azocane-Based Receptor Antagonists and Enzyme Inhibitors
Research on NK1 Receptor Antagonist-Serotonin Reuptake Inhibitors with Azocane Motifs
In Vitro Biological Evaluations of Azocane Derivatives
The biological activities of azocane derivatives are assessed through a variety of in vitro assays to determine their potential as therapeutic agents. These evaluations measure the compounds' effects on specific enzymes, cells, or microorganisms. mdpi.commdpi.com For instance, quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines and their ability to inhibit specific receptor tyrosine kinases. mdpi.com
The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. researchgate.net Heterocyclic compounds, including those with azine and azocane frameworks, are a major focus of this research. mdpi.comresearchgate.net Numerous studies have synthesized and evaluated azocane-related derivatives for their in vitro activity against a range of bacterial and fungal strains. mdpi.comresearchgate.net
In one study, a series of new quinazolin-2,4-dione derivatives that incorporate eight-membered nitrogen-heterocycles (azocine structures) were synthesized and tested against two Gram-positive bacteria, Staphylococcus aureus and Staphylococcus haemolyticus. mdpi.com The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 26 mg/mL, with some compounds showing promising activity. For example, compound 2b displayed an MIC of 10 mg/mL against S. haemolyticus, and compound 2c had an MIC of 11 mg/mL against S. aureus. mdpi.com Another study on hybrid azine derivatives reported compounds with potent antibacterial activity, with MIC values against some strains in the range of 0.91–11 μg/mL. researchgate.net
| Compound Series | Compound | Microorganism | MIC | Reference |
|---|---|---|---|---|
| Quinazolin-2,4-dione-azocine hybrids | 2b | S. haemolyticus | 10 mg/mL | mdpi.com |
| 2c | S. aureus | 11 mg/mL | mdpi.com | |
| 3c | S. haemolyticus | 12 mg/mL | mdpi.com | |
| 1,3,4-triazolo-pyridine hybrids | 31h | Gram-positive & Gram-negative bacteria | 0.91–11 µg/mL | researchgate.net |
| 31i | Gram-positive & Gram-negative bacteria | 0.91–11 µg/mL | researchgate.net |
In Vitro Cytotoxicity and Anticancer Research of Azocane Derivatives
The eight-membered saturated nitrogen heterocycle, the azocane ring, is a structural motif found in a number of natural alkaloids, many of which have been investigated for their potential as anticancer agents. Research into naturally occurring azocane alkaloids has revealed that cytotoxic effects are a predominant bioactivity, accounting for nearly half of all reported activities for this class of compounds, suggesting that they are a rich source for future anticancer drug development. researchgate.net
One area of investigation has been in the screening of synthetic compounds containing the azocane moiety. For instance, compounds featuring azocane rings have been evaluated by institutions like the National Cancer Institute (NCI) to determine their efficacy against various cancer cell lines. ontosight.ai This systematic screening is crucial for identifying novel chemical structures that can interact with specific cellular targets and are potential candidates for further drug development. ontosight.ai An example of such a compound is NSC 28408, which is characterized by its unique structure incorporating azocane rings. ontosight.ai
The interest in azocane derivatives extends to various natural products. Marine-derived indole (B1671886) alkaloids, which sometimes incorporate the azocane ring system, show immense potential for therapeutic applications, particularly in cancer treatment. researchgate.net These natural compounds are known to exhibit anticancer properties through diverse antiproliferative mechanisms. researchgate.net Similarly, alkaloids isolated from fungi have also been a source of new azocane-containing structures with potential bioactivities. researchgate.net For example, deoxyisoaustamide derivatives isolated from a coral-derived fungus, which contain the rare azocinoindole core, have been studied for their biological effects. researchgate.net
| Compound/Derivative Class | Research Context | Source |
|---|---|---|
| Azocane Alkaloids (General) | Cytotoxicity represents 47% of reported bioactivities, indicating a promising source for anticancer drug leads. | researchgate.net |
| NSC 28408 | An azocane-containing compound tested in NCI screening programs for anticancer properties. | ontosight.ai |
| Marine-Derived Indole Alkaloids | Some members containing azocane systems exhibit anticancer properties through various antiproliferative mechanisms. | researchgate.net |
| Deoxyisoaustamide Derivatives | Fungal metabolites with an azocinoindole system evaluated for biological activities. | researchgate.net |
Enzyme Inhibition Profiling of Azocane Compounds in Vitro
Azocane derivatives have been synthesized and evaluated for their ability to inhibit various enzymes, a common strategy in drug discovery for treating a range of diseases. A notable area of research is in the development of inhibitors for cholinesterases, such as acetylcholinesterase (AChE), which are key targets in the management of Alzheimer's disease.
In one study, a series of methylxanthine derivatives were designed as potential AChE inhibitors. mdpi.com Among these, compounds featuring an azocane substituent were synthesized and evaluated. The results demonstrated that the incorporation of a bulky azocane moiety can be advantageous for inhibitory activity. mdpi.com Specifically, compound 69 , which has a 7-(3-(azocan-1-yl)-but-2-yn-1-yl) substituent on a theophylline (B1681296) core, was found to be a more efficient AChE inhibitor than other similar derivatives. mdpi.com This highlights the positive contribution of the azocane ring to the compound's binding affinity for the enzyme. mdpi.com Molecular docking studies further clarified that the azocane substituent could establish favorable hydrophobic interactions with key amino acid residues, such as Trp86, in the active site of AChE. mdpi.com
Beyond synthetic compounds, naturally occurring azocane alkaloids have also been identified as enzyme inhibitors. For example, manzamine alkaloids, which are characterized by a complex structure that includes an azocane ring, were characterized as inhibitors of Mycobacterium tuberculosis Shikimate Kinase (MtSK), an enzyme that is a promising target for developing new antitubercular drugs. researchgate.net
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Source |
|---|---|---|---|
| Compound 65 (1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione) | Acetylcholinesterase (AChE) | IC₅₀ = 0.089 µM | mdpi.com |
| Compound 69 (7-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione) | Acetylcholinesterase (AChE) | IC₅₀ = 0.121 µM | mdpi.com |
| Manzamine Alkaloids | Mycobacterium tuberculosis Shikimate Kinase (MtSK) | Kᵢ ≈ 30 μM (Manzamine A) | researchgate.net |
Structure-Activity Relationship (SAR) Studies of Azocane-Containing Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For azocane-containing compounds, SAR studies have been crucial in optimizing their potency as enzyme inhibitors and other bioactive agents.
Research on methylxanthine derivatives as acetylcholinesterase (AChE) inhibitors has provided clear SAR data regarding the azocane moiety. mdpi.com It was observed that the AChE inhibitory activity is sensitive to the nature of the nitrogen-containing functional groups in the side chain. mdpi.com The inclusion of a bulky azocane substituent was found to be beneficial for the inhibitory activity. mdpi.com Furthermore, the position of this substituent on the core xanthine (B1682287) structure was critical. A comparison between compounds 65 and 69 , both containing a bulky azocane group, showed that attaching the substituent at position 1 of the xanthine backbone was more advantageous for binding than attachment at position 7. mdpi.com Molecular modeling suggested this difference was due to the ability to form different hydrogen bonds with the enzyme's active site, while the azocane ring consistently provided important hydrophobic interactions. mdpi.com
SAR has also been noted in studies of naturally occurring azocane alkaloids, where the absolute configurations and structural features of isolated compounds were examined in relation to their cytotoxic and neuroprotective activities. researchgate.net The development of synthetic methods for medium-sized nitrogen heterocycles, like azocanes, is considered a vital step to better support drug discovery and more extensive SAR studies. mdpi.com
Role of Azocane Scaffolds in Scaffold Hopping and Lead Optimization Strategies
In modern drug discovery, lead optimization is a critical phase where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. uniroma1.it One powerful technique used in this phase is "scaffold hopping," which involves replacing the core molecular framework (the scaffold) of a lead compound with a structurally different one, while aiming to retain or improve its biological activity. uniroma1.itnih.gov This strategy is often employed to escape undesirable properties of the original scaffold, such as toxicity or metabolic instability, or to generate novel, patentable chemical entities. uniroma1.it
The azocane ring is recognized as a valuable scaffold in these drug design strategies. researchgate.net Natural products containing diverse ring systems, including azocanes, have been extensively investigated as starting points for ligand-based drug design and lead optimization campaigns. researchgate.net The unique three-dimensional structure of the azocane ring makes it an attractive scaffold for exploring new chemical space.
Azocanes and other eight-membered cyclic amines are considered novel scaffolds for drug discovery, and their synthesis into diverse libraries of compounds is a key strategy for identifying new lead structures. bham.ac.uk By systematically modifying a core azocane scaffold, researchers can perform detailed activity analysis and engage in scaffold hopping to optimize compounds for specific biological targets. bham.ac.uk Thus, the azocane framework serves as a versatile building block in the strategic design of new therapeutic agents, contributing significantly to both lead optimization and the generation of new intellectual property. uniroma1.itresearchgate.net
Chemical Biology Perspectives on Azocane Systems
Development of Azocane-Based Chemical Probes for Interrogating Biological Systems
Chemical probes are essential tools in chemical biology for understanding biological processes at a molecular level. universiteitleiden.nl They are small molecules designed to interact with a specific biological target, such as a protein, to elucidate its function or activity. universiteitleiden.nl The development of effective probes is a non-trivial process, as even minor structural changes can significantly impact target binding and selectivity.
The design of a chemical probe typically incorporates three key components: a connectivity group to link to a ligand or pharmacophore, a reactive group for covalent bonding to a protein of interest, and a bioorthogonal handle for downstream applications like imaging or enrichment. While azocane-containing compounds have been identified as lead compounds in drug discovery mdpi.comsemanticscholar.org, the specific development and application of probes based on an Azocan-3-ol scaffold are not extensively detailed in current literature. However, the principles of probe design can be applied to such a scaffold. The hydroxyl group of this compound could serve as a "connectivity group," allowing for its attachment to other molecular fragments to build a functional probe.
Activity-based protein profiling (ABPP) is a prominent strategy that utilizes chemical probes to investigate enzyme function directly within complex biological samples. vcu.edu These probes often mimic a natural substrate or cofactor and include reactive groups for covalent modification and reporter tags for detection. vcu.edu For instance, probes mimicking S-adenosyl-L-methionine (SAM) have been developed to profile methyltransferases, incorporating a warhead, a photocrosslinkable group, and a biotin (B1667282) tag for affinity capture. vcu.edu A hypothetical this compound based probe could be designed using similar principles to target specific enzyme classes, leveraging the azocane (B75157) core for molecular recognition.
Table 1: Key Components of an Ideal Chemical Probe
| Component | Function | Example Functional Groups | Source(s) |
|---|---|---|---|
| Connectivity Group | Facilitates coupling to ligands or bioactive small molecules. | -NH₂, -CO₂H, -OH, -CHO, Br, I | |
| Reactive Group | Forms a covalent bond with the target protein, enabling capture of even weak interactions. | Diazirines, Benzophenones (for photoaffinity labeling); Sulfonyl fluorides | rsc.org |
| Bioorthogonal Handle | Allows for "click-chemistry" conjugation of reporter tags for detection. | Alkyne, Azide | vcu.edu |
The development of diverse probe libraries is often necessary to optimize assay outcomes. Trifunctional building blocks that contain all three essential components in one molecule can streamline the synthesis of such libraries.
Integration of Azocane Chemistry in Biosynthesis and Bioengineering Research
The biosynthesis of natural products is governed by complex enzymatic pathways. jipb.net Understanding these pathways is crucial for optimizing the production of valuable bioactive compounds. jipb.net The azocane ring is present in a number of naturally occurring alkaloids, many of which are derived from plants. mdpi.com Bioengineering approaches, including metabolic engineering and synthetic biology, offer powerful tools to enhance the production of these compounds or to create novel analogues. jipb.neted.ac.ukst-andrews.ac.uk
Research in this area involves several key strategies:
Characterization of Biosynthetic Pathways: This includes identifying the genes and enzymes responsible for synthesizing natural products containing the azocane ring. jipb.net
Metabolic Engineering: This involves modifying an organism's metabolic pathways to increase the yield of a desired product. nih.govnih.gov For example, heterologous expression of pathway genes in microbial hosts like Saccharomyces cerevisiae (yeast) can create cellular factories for complex molecules. nih.gov The complete biosynthesis of noscapine (B1679977), a complex alkaloid, has been achieved in yeast by reconstructing a pathway of over 30 enzymes. nih.gov
Synthetic Biology: This approach uses engineering principles to design and construct new biological parts, devices, and systems. jipb.netst-andrews.ac.uk This can involve creating novel biosynthetic pathways to produce non-natural compounds. ed.ac.uk By feeding modified starting materials, such as halogenated tyrosine derivatives, to engineered yeast, researchers have successfully produced novel halogenated alkaloids. nih.gov
While the specific biosynthetic pathway for this compound is not defined in the available research, the methodologies used to study and engineer alkaloid biosynthesis could be applied. The integration of chemistry and biology is essential for these efforts, from elucidating enzymatic mechanisms to synthesizing pathway intermediates and novel products. ed.ac.uk
Table 2: Bioengineering Strategies for Natural Product Synthesis
| Strategy | Description | Application Example | Source(s) |
|---|---|---|---|
| Metabolic Pathway Engineering | Modifying native or heterologous metabolic pathways to redirect carbon flux and improve precursor supply. | Overcoming bottlenecks in the MEP or MVA pathways for terpenoid production in E. coli. | nih.gov |
| Heterologous Gene Expression | Introducing genes from one organism (e.g., a plant) into a microbial host for production. | Reconstructing the 30+ enzyme pathway for noscapine biosynthesis in yeast. | nih.gov |
| Synthetic Biology & Precursor Feeding | Using engineered microbes and feeding them modified starting materials to create novel compounds. | Production of halogenated benzylisoquinoline alkaloids by feeding modified tyrosine to engineered yeast. | nih.gov |
| CRISPR-based Gene Editing | Precisely modifying the genome of the host organism to optimize pathway performance. | A key tool mentioned for enhancing the production of plant natural products. | jipb.net |
Interdisciplinary Approaches at the Chemistry-Biology Interface Utilizing Azocanes
Solving complex biological problems and advancing drug discovery increasingly requires interdisciplinary collaboration. innovationnewsnetwork.comnih.gov The interface of chemistry and biology is a particularly fertile ground for innovation, bringing the synthetic and analytical power of chemistry to bear on biological questions. umass.edu Research in this area spans bioinformatics, medicinal chemistry, enzymology, synthetic biology, and biological imaging. ed.ac.ukst-andrews.ac.uk
The study of azocane-containing compounds is an excellent example of where such interdisciplinary efforts are crucial.
Chemistry: Organic chemists synthesize azocane-based natural products and their analogues, creating libraries of compounds for biological screening. mdpi.comsemanticscholar.org
Biology & Pharmacology: Biologists and pharmacologists test these compounds in cellular and animal models to determine their biological activity and potential therapeutic applications. universiteitleiden.nl
Computational Science: Computational chemists use molecular dynamics simulations and other methods to understand how these molecules interact with their biological targets at a molecular level, guiding the design of more potent and selective inhibitors. ed.ac.ukst-andrews.ac.uk
Institutions are increasingly fostering environments that promote these collaborations, bringing together researchers from diverse fields like biology, chemistry, engineering, and medicine to tackle complex diseases like cancer. innovationnewsnetwork.comed.ac.uk This integrated approach accelerates scientific breakthroughs by sharing expertise, advanced technologies, and data across different research phases. innovationnewsnetwork.com Understanding the therapeutic potential of azocane alkaloids, for example, benefits from teams that can study the compounds from molecular, cellular, and clinical perspectives. st-andrews.ac.ukinnovationnewsnetwork.com
Table 3: Disciplines Involved at the Chemistry-Biology Interface
| Discipline | Contribution | Source(s) |
|---|---|---|
| Chemical Biology | Designs and synthesizes tools (e.g., chemical probes) to interrogate and image biological pathways. | ed.ac.ukst-andrews.ac.ukumass.edu |
| Medicinal Chemistry | Focuses on the design and synthesis of new drug candidates. | ed.ac.ukst-andrews.ac.uk |
| Synthetic Biology | Engineers enzymes and metabolic pathways for sustainable production of high-value compounds. | ed.ac.ukst-andrews.ac.uk |
| Computational Chemistry | Uses simulations to model protein-ligand interactions and guide drug design. | ed.ac.ukst-andrews.ac.uk |
| Structural Biology | Determines the 3D structures of biological macromolecules to understand their function and mechanism. | umass.eduircbc.ac.cn |
| Bioinformatics | Analyzes large biological datasets to identify targets and understand pathways. | ed.ac.ukst-andrews.ac.uk |
Emerging Research Directions and Future Outlook for Azocan 3 Ol and Azocane Chemistry
Innovations in Stereoselective Synthesis of Azocan-3-ol and its Analogs
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. Recent research has focused on developing novel and efficient stereoselective methods to access complex chiral azocane (B75157) frameworks, including analogs of this compound.
Key innovations in this area include:
Ring-Expansion Strategies: The transformation of smaller, more readily available rings into larger ones is an efficient synthetic strategy. The ring-expansion of bicyclic azetidiniums has been shown to be an effective method for producing five- to eight-membered nitrogen heterocycles, including azocanes. researchgate.net This approach allows for the creation of azetidines with predictable substitution patterns and diastereoselectivity, which can then be expanded to the desired azocane core. researchgate.net
Asymmetric Remote Functionalization: Advanced catalytic methods are being employed to achieve high levels of stereocontrol. For instance, asymmetric remote addition reactions of heterocycle-based dienamine or trienamine species to 1-azadienes have been successfully applied to construct enantioenriched chiral azocane and even ten-membered azecane frameworks with significant molecular complexity. researchgate.net
Diversity-Oriented Synthesis (DOS): The DOS approach aims to create structurally diverse molecule libraries from a common starting material. A notable example is the use of aminoacetophenones as key building blocks for the straightforward synthesis of highly functionalized azocane derivatives. mdpi.comsemanticscholar.org One reported method involves the treatment of an N-cinnamoyl aminoacetophenone derivative with a base to yield a functionalized azocane, demonstrating a novel and efficient route to these scaffolds. mdpi.comsemanticscholar.org
Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions continues to be a major area of research. Asymmetric Mannich reactions, for example, have been used to prepare optically active piperidine (B6355638) derivatives that serve as precursors for more complex structures, a strategy that can be adapted for azocane synthesis. researchgate.net
These innovative strategies provide powerful tools for medicinal chemists to generate diverse and stereochemically defined azocane-based molecules for biological screening.
Table 1: Overview of Stereoselective Synthesis Methods for Azocane Scaffolds
| Method | Description | Key Advantages | Reference |
|---|---|---|---|
| Ring-Expansion of Bicyclic Azetidiniums | Transforms 4-membered azetidinium rings into larger 8-membered azocane rings. | Provides access to complex scaffolds from readily available precursors with predictable diastereoselectivity. | researchgate.net |
| Asymmetric Remote Addition Reactions | Utilizes chiral aminocatalysis to achieve remote-site functionalization, constructing complex chiral azocanes. | Enables construction of enantioenriched azocane and azecane frameworks with high molecular complexity. | researchgate.net |
| Diversity-Oriented Synthesis (DOS) | Employs common starting materials, like aminoacetophenones, to generate a library of highly functionalized azocanes. | Allows for the rapid and straightforward generation of chemical diversity for drug discovery. | mdpi.comsemanticscholar.org |
Synergistic Application of Computational and Experimental Methods in Azocane Design and Discovery
The integration of computational chemistry with experimental practice has revolutionized reaction development and drug discovery. uci.edursc.org This synergy is particularly valuable in the complex landscape of azocane chemistry, where predicting the conformation and reactivity of medium-sized rings can be challenging.
Predictive Modeling and Mechanistic Insights: Computational tools, especially Density Functional Theory (DFT), are instrumental in modeling reaction pathways and predicting outcomes. uci.edusolubilityofthings.com For instance, DFT calculations can provide crucial insights into the formation of intermediates, transition states, and the stereoselectivity of reactions, such as the Ni-catalyzed intramolecular cyclization to generate spirocyclic scaffolds. uci.edu This predictive power helps to rationalize experimental observations and guide the design of more efficient synthetic routes. solubilityofthings.com Time-Dependent DFT (TD-DFT) has also been used to design triplet sensitizers for photochemical reactions that construct eight-membered rings. researchgate.net
Rational Design of Novel Analogs: By modeling the interaction of azocane scaffolds with biological targets, computational methods can guide the design of new analogs with improved potency and selectivity. Molecular docking and molecular dynamics simulations can predict binding modes and affinities, helping to prioritize which molecules to synthesize. rsc.org This approach minimizes trial-and-error synthesis and accelerates the discovery process.
Complementary Analysis: The relationship between computation and experimentation is bidirectional. Experimental results provide benchmarks for refining computational models, while computational insights can explain unexpected experimental outcomes. uci.edursc.org This iterative loop of prediction and validation leads to a deeper understanding of the chemical system and facilitates the discovery of new reactions and molecules. solubilityofthings.com
Table 2: Roles of Computational and Experimental Methods in Azocane Chemistry
| Method Type | Specific Technique | Application in Azocane Research | Reference |
|---|---|---|---|
| Computational | Density Functional Theory (DFT) | Investigates reaction mechanisms, predicts selectivity, rationalizes experimental outcomes. | uci.edusolubilityofthings.com |
| Molecular Docking/Dynamics | Predicts binding modes of azocane analogs to biological targets, guides rational drug design. | rsc.org | |
| Experimental | Spectroscopy (NMR, IR, MS) | Confirms the structure and purity of synthesized azocane derivatives. | wisdomlib.org |
| X-ray Crystallography | Provides definitive 3D structural information of azocane compounds and their complexes with targets. | researchgate.net |
Expanding the Scope of Azocane Scaffolds in Emerging Therapeutic Areas (Research Focus)
The azocane ring is a "privileged structure" found in numerous natural products and bioactive molecules, suggesting its inherent suitability for interacting with biological targets. researchgate.netnih.gov While research into specific compounds like this compound is nascent, the broader azocane class has shown promise in several therapeutic areas, and current research aims to expand this scope.
Oncology: Natural products serve as a crucial source of scaffolds for anti-cancer drug discovery. nih.gov Azocane-based compounds have been designed as non-peptide antagonists of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of cell death, presenting a potential strategy for cancer therapy. mdpi.com Furthermore, derivatives of related nitrogen heterocycles have shown antiproliferative effects against various cancer cell lines. smolecule.com
Central Nervous System (CNS) Disorders: The conformational flexibility of the azocane ring makes it a suitable scaffold for CNS-active agents. Azocane derivatives have been reported as potent dual inhibitors of the neurokinin-1 (NK1) receptor and the serotonin (B10506) reuptake transporter, a profile that is highly relevant for the treatment of depression and other mood disorders. mdpi.com
Infectious Diseases and Inflammation: The search for new antimicrobial agents is a global health priority. Azocane derivatives and related compounds have been investigated for their potential antibacterial, antifungal, and anti-inflammatory properties. wisdomlib.orgsmolecule.comontosight.ai For example, certain azocine (B12641756) derivatives have been synthesized and evaluated for their antifungal activity. wisdomlib.org
The exploration of azocane scaffolds in these and other areas, such as cardiovascular and metabolic diseases, is an active field of research, driven by the need for new chemical entities with novel mechanisms of action.
Table 3: Research Focus on Therapeutic Applications of Azocane Scaffolds
| Therapeutic Area | Biological Target/Mechanism | Finding/Potential Application | Reference |
|---|---|---|---|
| Oncology | XIAP Antagonism | Development of azocane-based compounds as non-peptide XIAP antagonists to promote apoptosis in cancer cells. | mdpi.com |
| CNS Disorders (Depression) | Dual NK1 Receptor Antagonist / Serotonin Reuptake Inhibitor | Azocanes reported as potent dual-action agents for the treatment of depression. | mdpi.com |
| Infectious Diseases | Antimicrobial Activity | Azocane derivatives have been noted for potential antibacterial and antifungal properties. | wisdomlib.orgsmolecule.com |
| Inflammation | Anti-inflammatory Effects | Compounds containing the azocane structure have been studied for potential anti-inflammatory activity. | ontosight.ai |
Development of Novel Methodologies for Biological Evaluation of Azocane Systems
To effectively explore the therapeutic potential of novel azocane derivatives, robust and sophisticated biological evaluation methods are essential. Research is moving beyond simple cytotoxicity assays to more detailed mechanistic studies.
Target-Specific Assays: Rather than broad screening, modern evaluation focuses on specific molecular targets. For example, novel compounds are tested for their ability to inhibit key enzymes like Heat Shock Protein 90 (HSP90) or brassinosteroid biosynthesis enzymes, which are relevant in cancer and agriculture, respectively. rsc.orgnih.gov The activity of lead compounds is often quantified by determining their IC₅₀ values. nih.gov
Cell-Based Pathway Analysis: The effect of a compound on cellular signaling pathways provides critical information about its mechanism of action. Following treatment with a lead compound, researchers can analyze the levels of key proteins to confirm target engagement. For instance, inhibition of HSP90 is validated by observing the suppression of its client proteins (e.g., HER2, AKT) and the upregulation of HSP70, a well-established biomarker of HSP90 inhibition. rsc.org
Bioactivity-Guided Isolation and Synthesis: In the study of natural products, bioactivity-guided isolation is a powerful strategy to identify novel bioactive compounds. researchgate.net This same principle is applied in synthetic chemistry, where the biological data from an initial set of compounds guides the design and synthesis of next-generation analogs with improved properties.
Integrated Evaluation Platforms: A comprehensive evaluation combines multiple techniques. A typical workflow might involve initial in vitro screening for antiproliferative effects against a panel of cancer cell lines, followed by mechanistic studies (e.g., cell cycle analysis, apoptosis assays), stability studies under physiological conditions, and computational modeling (e.g., molecular docking) to rationalize the structure-activity relationships. rsc.orgmdpi.com
Table 4: Methodologies for Biological Evaluation of Azocane Derivatives
| Methodology | Purpose | Example Application | Reference |
|---|---|---|---|
| In Vitro Cytotoxicity Assays | To determine the antiproliferative effect of a compound on cancer cells. | Screening new aza-acridine derivatives against T24 and WM266-4 cancer cell lines. | mdpi.com |
| Enzyme Inhibition Assays | To quantify the inhibitory potency of a compound against a specific enzyme target. | Evaluating azole derivatives as inhibitors of brassinosteroid biosynthesis. | nih.gov |
| Western Blotting | To analyze changes in protein expression and signaling pathways after compound treatment. | Confirming HSP90 inhibition by observing suppression of client proteins like HER2 and AKT. | rsc.org |
| Hydrolytic Stability Studies | To assess the chemical stability of a compound under aqueous conditions. | Using a validated HPLC method to confirm the stability of active aza-acridine analogs. | mdpi.com |
| Molecular Docking | To computationally model the binding of a compound to its target protein. | Corroborating the inhibitory effect of novel compounds on the HSP90 pathway. | rsc.org |
Sustainable and Green Chemistry Approaches in Azocane Synthesis Research
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate hazardous substances, are increasingly integral to modern organic synthesis. purkh.comjocpr.com These principles are being actively applied to the synthesis of azocanes and other nitrogen heterocycles.
Atom Economy: Synthetic methods are being designed to maximize the incorporation of atoms from the starting materials into the final product. One-pot reactions and multicomponent reactions (MCRs) are prime examples of atom-economical processes that streamline synthesis and reduce waste. mdpi.comresearchgate.net An atom-economical methodology for the construction of the azocane ring has been reported. mdpi.com
Green Solvents and Catalysts: There is a strong emphasis on replacing hazardous organic solvents with greener alternatives like water or bio-based solvents, or even performing reactions under solvent-free conditions. nih.govmdpi.com Furthermore, the development of efficient and recyclable catalysts, including biocatalysts (enzymes) and metal-free organocatalysts, reduces the environmental impact associated with traditional metal catalysts. catalysis.blog
Energy Efficiency: Alternative energy sources are being used to drive chemical reactions more efficiently. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com
Renewable Feedstocks: A long-term goal of green chemistry is to replace petroleum-based starting materials with renewable resources, such as biomass. purkh.com While still a developing area for azocane synthesis, the use of bio-derived building blocks is a key future direction.
By embracing these sustainable practices, chemists can develop environmentally responsible and economically viable routes to valuable azocane scaffolds. purkh.com
Table 5: Green Chemistry Approaches in Azocane Synthesis
| Green Chemistry Principle | Approach | Benefit | Reference |
|---|---|---|---|
| Waste Prevention / Atom Economy | One-pot reactions, Multicomponent Reactions (MCRs) | Reduces the number of synthetic steps, purification processes, and overall waste generation. | mdpi.comresearchgate.net |
| Safer Solvents & Auxiliaries | Use of water, bio-solvents; solvent-free reaction conditions. | Minimizes environmental impact and health hazards associated with volatile organic compounds (VOCs). | nih.govmdpi.com |
| Design for Energy Efficiency | Microwave-assisted synthesis. | Leads to faster reactions, higher yields, and reduced energy consumption. | nih.govmdpi.com |
| Catalysis | Use of metal-free organocatalysts, biocatalysts, or recyclable heterogeneous catalysts. | Increases reaction efficiency, improves selectivity, and avoids toxic heavy metal waste. | catalysis.blog |
Compound Names Mentioned in this Article
Table 6: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Azocane |
| Serotonin |
| AKT |
| HER2 |
Q & A
Q. What are the validated synthetic pathways for Azocan-3-ol, and how can researchers optimize reaction yields?
this compound can be synthesized via copper-catalyzed C(sp³)–H functionalization, where γ-azidation of benzohydrazides proceeds through a 1,5-HAT mechanism followed by a Cu-mediated azido transfer cascade . To optimize yields, researchers should systematically vary reaction parameters (e.g., catalyst loading, temperature, solvent polarity) and characterize intermediates using NMR and mass spectrometry. Reproducibility requires strict adherence to protocols for inert-atmosphere handling and purification methods (e.g., column chromatography under controlled conditions) .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?
Contradictions in spectroscopic data often arise from impurities, stereochemical variations, or instrumentation calibration errors. Researchers should:
- Cross-validate data across multiple instruments and labs.
- Compare results with literature-reported values for analogous compounds (e.g., azepan-3-ol derivatives) .
- Document solvent effects and sample preparation details (e.g., concentration, deuterated solvents) to ensure consistency . A table summarizing key spectral peaks for this compound and common artifacts can aid troubleshooting.
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific toxicity data for this compound may be limited, general precautions for secondary alcohols apply:
- Use fume hoods for synthesis and purification to avoid inhalation of volatile intermediates.
- Conduct stability tests under varying pH and temperature conditions to assess decomposition risks .
- Reference safety data for structurally similar compounds (e.g., dodecan-3-ol) as a proxy for hazard assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity of this compound in asymmetric synthesis?
Discrepancies may stem from incomplete DFT models (e.g., neglecting solvation effects or transition-state dynamics). Methodological steps include:
- Re-evaluating computational parameters (e.g., basis sets, dispersion corrections) using benchmarked software (e.g., Gaussian, ORCA).
- Conducting kinetic isotope effect (KIE) studies to validate proposed mechanisms .
- Comparing results with empirical data from analogous systems (e.g., azepan-3-ol catalytic cycles) to identify outliers .
Q. What strategies ensure robust statistical analysis of this compound’s bioactivity in heterogeneous assay systems?
Heterogeneity in bioassays (e.g., cell-line variability, assay plate effects) necessitates:
- Pre-screening for batch effects using ANOVA or mixed-effects models.
- Normalizing data against positive/negative controls (e.g., IC₅₀ values for reference compounds).
- Applying machine learning frameworks (e.g., random forests) to disentangle confounding variables . A table outlining common confounders and mitigation strategies can enhance reproducibility.
Q. How can researchers integrate multi-omics data to elucidate this compound’s metabolic pathways?
Combining transcriptomic, proteomic, and metabolomic datasets requires:
- Pathway enrichment analysis (e.g., KEGG, Reactome) to identify overrepresented biological processes.
- Cross-referencing with isotopic labeling studies (e.g., ¹³C tracing) to validate flux predictions.
- Using tools like MetaboAnalyst for data fusion and network visualization . Documenting raw data deposition (e.g., MetaboLights, PRIDE) ensures transparency .
Methodological Best Practices
- Literature Review: Prioritize peer-reviewed journals (e.g., J. Agric. Food Chem.) over preprint repositories. Use tools like SciFinder to track synthetic methodologies and bioactivity studies .
- Data Reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, chromatograms, and crystallographic data in supplementary materials .
- Ethical Compliance: Avoid unapproved in vivo studies; use in silico or in vitro models unless explicit regulatory approval is obtained .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
